molecular formula C21H27N3O4S B2834053 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1323659-19-3

1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2834053
CAS RN: 1323659-19-3
M. Wt: 417.52
InChI Key: NPBPMUNWEKAOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis Techniques : Research has developed expedient methodologies for synthesizing highly functionalized tetrahydropyridines, showcasing [4 + 2] annulation processes that result in compounds with complete regioselectivity and high diastereoselectivities. These processes are crucial for creating complex chemical structures used in medicinal chemistry and drug development (Zhu, Lan, & Kwon, 2003).

Spectral Studies and Derivatives Synthesis : Spectral studies and synthesis efforts have been directed towards heteroarylpiperidin-4-ones and their derivatives, providing insights into the conformational behaviors and chemical characteristics of these compounds. Such research aids in the understanding of structural properties critical for drug design (Manimekalai, Jayabharathi, Porselvi, & Prabha, 2007).

Pharmaceutical Applications

Antibacterial Agents : The synthesis and evaluation of pyridonecarboxylic acids as antibacterial agents illustrate the potential of certain derivatives to exceed the activity of existing drugs like enoxacin. Such studies are foundational in developing new antibacterial treatments, highlighting the significance of structural variations for enhanced activity (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Nootropic Agents : Research into the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds investigates their potential as nootropic agents. This area of study is crucial for discovering new treatments that could enhance cognitive functions and offer therapeutic benefits for disorders affecting the brain (Valenta, Urban, Taimr, & Polívka, 1994).

Methodological Innovations

Novel Synthesis Routes : Innovative synthesis routes for trans-2,6-disubstituted piperidine-related alkaloids have been developed, demonstrating the versatility of novel compounds for generating complex alkaloid structures. These methodologies offer new pathways for synthesizing biologically active molecules, expanding the toolkit available to medicinal chemists (Takahata, Saito, & Ichinose, 2006).

properties

IUPAC Name

1-methyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-8-10-18(11-9-16)29(27,28)24-15-4-3-6-17(24)12-13-22-20(25)19-7-5-14-23(2)21(19)26/h5,7-11,14,17H,3-4,6,12-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBPMUNWEKAOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.